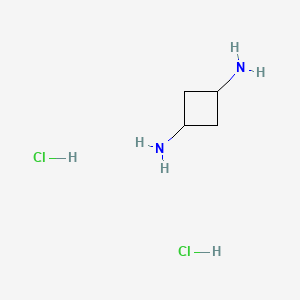

Cyclobutane-1,3-diamine dihydrochloride

Description

Properties

IUPAC Name |

cyclobutane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH/c5-3-1-4(6)2-3;;/h3-4H,1-2,5-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYDYWFYSNPVRKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314772-13-8, 1523571-90-5 | |

| Record name | cyclobutane-1,3-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,3s)-cyclobutane-1,3-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

cyclobutane-1,3-diamine dihydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of Cyclobutane-1,3-diamine Dihydrochloride

Abstract

Cyclobutane-1,3-diamine is a pivotal building block in modern medicinal chemistry and materials science, prized for the rigid, sterically constrained scaffold it provides.[1][2][3] Its unique three-dimensional structure can significantly influence a molecule's conformation and its binding affinity to biological targets, making it a valuable component in the design of novel therapeutics, including kinase inhibitors.[4] However, the synthesis of this diamine is not trivial, complicated by the inherent ring strain of the cyclobutane core and the need for precise stereochemical control. This guide provides an in-depth exploration of the core synthetic pathways to this compound, intended for researchers, chemists, and drug development professionals. We will dissect two primary strategies: the functional group transformation of cyclobutane-1,3-dicarboxylic acid via classical rearrangement reactions and the reductive amination of cyclobutane-1,3-dione. The causality behind experimental choices, detailed step-by-step protocols, and critical process parameters are discussed to provide a field-proven and scientifically robust resource.

Introduction: The Strategic Value of the Cyclobutane Core

The cyclobutane moiety is increasingly sought after as a bioisostere for phenyl rings or other more flexible aliphatic chains in drug design. Its rigid structure reduces the number of accessible conformations of a molecule, which can lead to enhanced binding selectivity and improved pharmacokinetic properties. Cyclobutane-1,3-diamine, in particular, offers two primary amine functional groups with a defined spatial relationship, making it an ideal scaffold for constructing complex molecular architectures.[3][4] The dihydrochloride salt form enhances the compound's stability, solubility, and ease of handling, making it the preferred form for storage and subsequent synthetic applications.[4]

This guide focuses on the most prevalent and reliable methods for its synthesis, moving from readily available cyclobutane precursors to the final, high-purity product. We will begin by examining the critical stereochemical landscape of the 1,3-disubstituted cyclobutane ring, which dictates the feasibility and outcome of these synthetic routes.

Stereochemical Considerations: The Puckered Ring and Isomeric Stability

Unlike the planar representation often seen in textbooks, the cyclobutane ring is not flat. To alleviate torsional strain from eclipsing hydrogen atoms, it adopts a puckered or "butterfly" conformation. In this conformation, substituents can occupy pseudo-axial or pseudo-equatorial positions. For 1,3-disubstituted cyclobutanes, the cis isomer is generally the more stable thermodynamic product.[5] This is because the puckered conformation allows both substituents in the cis isomer to occupy pseudo-equatorial positions, minimizing unfavorable 1,3-diaxial steric interactions that would be present in an axial-axial arrangement.[5][6] In contrast, the trans isomer is forced to adopt a conformation with one substituent in a pseudo-axial and the other in a pseudo-equatorial position. This fundamental principle is a key consideration when designing a synthesis and predicting the major diastereomer.

Pathway I: Synthesis from Cyclobutane-1,3-dicarboxylic Acid

A common and versatile starting material for this synthesis is cyclobutane-1,3-dicarboxylic acid. The conversion of its two carboxylic acid groups into primary amines involves reactions that proceed through an isocyanate intermediate, effectively removing one carbon atom from each carboxyl group as carbon dioxide. The Curtius and Hofmann rearrangements are canonical examples of this transformation.

The Curtius Rearrangement: A Mild and Efficient Route

The Curtius rearrangement is a powerful method for converting carboxylic acids into primary amines. The process involves the conversion of a carboxylic acid into an acyl azide, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas.[7][8] The highly reactive isocyanate is then hydrolyzed to the target amine.[9][10] This pathway is often favored due to its mild conditions and the avoidance of harsh reagents like bromine.

The key to the Curtius rearrangement is the formation of the diacyl azide. This can be achieved in two steps by first converting the dicarboxylic acid to a diacyl chloride (e.g., using thionyl chloride), followed by reaction with sodium azide.[8] Alternatively, a one-pot procedure using diphenylphosphoryl azide (DPPA) can directly convert the carboxylic acid to the acyl azide. The subsequent thermal rearrangement is a concerted process where the alkyl group migrates as nitrogen gas is expelled, thus avoiding a discrete, high-energy nitrene intermediate.[7] The choice to hydrolyze the resulting diisocyanate with aqueous acid not only forms the primary amine but also conveniently sets up the final step of isolating the product as its hydrochloride salt.

-

Acyl Azide Formation: To a stirred solution of cis/trans-cyclobutane-1,3-dicarboxylic acid (1.0 eq) and triethylamine (2.2 eq) in anhydrous toluene, add diphenylphosphoryl azide (DPPA) (2.1 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Rearrangement: Heat the reaction mixture to 80-90 °C and maintain this temperature until nitrogen evolution ceases (typically 2-3 hours), indicating the formation of the diisocyanate.

-

Hydrolysis and Salt Formation: Cool the reaction mixture to room temperature. Carefully add 6M aqueous hydrochloric acid and heat the biphasic mixture to reflux for 8-12 hours to ensure complete hydrolysis of the diisocyanate and the intermediate carbamic acid.

-

Workup and Isolation: After cooling, separate the aqueous layer. Wash the organic layer with water, and combine the aqueous extracts. Concentrate the aqueous solution under reduced pressure to yield a solid.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to afford pure this compound.

The Hofmann Rearrangement: A Classic Alternative

The Hofmann rearrangement provides another route from a carboxylic acid derivative—in this case, a primary amide—to a primary amine with one less carbon atom.[11][12] The process requires converting the starting dicarboxylic acid into the corresponding dicarboxamide, which is then treated with bromine and a strong base.[13]

The reaction proceeds by first forming the dicarboxamide from the dicarboxylic acid (e.g., via the diacyl chloride followed by reaction with ammonia). The subsequent treatment with bromine and sodium hydroxide forms sodium hypobromite in situ.[11] The hypobromite converts the primary amide into an N-bromoamide intermediate. The base then abstracts the acidic N-H proton, triggering a rearrangement where the cyclobutane ring migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming the diisocyanate intermediate.[11][14] Similar to the Curtius pathway, this intermediate is then hydrolyzed to the final diamine. The requirement for a strong base and bromine makes this route potentially less suitable for substrates with base-sensitive functional groups.

Pathway II: Synthesis from Cyclobutane-1,3-dione

An alternative strategy begins with cyclobutane-1,3-dione. This approach utilizes reductive amination, a robust and widely used method for converting carbonyls into amines.[15] This pathway can be advantageous as it builds the C-N bond directly without carbon loss.

Mechanism & Causality

Reductive amination involves two key transformations: the formation of a C=N double bond (an imine or oxime) and its subsequent reduction to a C-N single bond.[16] There are two common variants:

-

Two-Step Oximation-Reduction: The dione is first reacted with hydroxylamine to form the stable cyclobutane-1,3-dioxime. This intermediate is then reduced to the diamine using a reducing agent such as catalytic hydrogenation (e.g., H₂ over Raney Nickel or Rh/C).[17] This stepwise approach allows for the isolation and purification of the intermediate, offering greater control.

-

One-Pot Direct Reductive Amination: The dione, an amine source (like ammonia), and a reducing agent are combined in a single reaction vessel.[15] The key to a successful one-pot reaction is the choice of reducing agent. A selective reagent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is required.[18][19] These reagents are less reactive towards ketones but readily reduce the iminium ion that forms in equilibrium, driving the reaction towards the amine product.[19] Careful control of pH is often necessary to facilitate imine formation without deactivating the amine nucleophile.[4]

-

Dioxime Formation: To a solution of cyclobutane-1,3-dione (1.0 eq) in ethanol/water, add hydroxylamine hydrochloride (2.2 eq) and sodium acetate (2.5 eq). Heat the mixture at reflux for 2-4 hours. Cool the reaction mixture to allow the cyclobutane-1,3-dioxime to precipitate. Filter and dry the solid.

-

Reduction: Suspend the dried dioxime in methanol or ethanol in a hydrogenation vessel. Add a catalytic amount of Raney Nickel or Rhodium on Carbon (Rh/C). Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and agitate at room temperature until hydrogen uptake ceases.

-

Workup and Salt Formation: Filter the reaction mixture through celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Dissolve the resulting crude diamine in a minimal amount of ethanol or isopropanol and treat with a solution of HCl in ether or isopropanol until precipitation is complete.

-

Purification: Collect the precipitate by filtration, wash with cold ether, and dry under vacuum to yield pure this compound.

Product Characterization & Data Summary

Proper characterization of the final product is essential for confirming its identity and purity. The dihydrochloride salt is a white to off-white solid.

| Property | Value | Source |

| Molecular Formula | C₄H₁₂Cl₂N₂ | [4][20] |

| Molecular Weight | 159.06 g/mol | [4][20] |

| CAS Number | 1523571-90-5 (mixture); 1523571-17-6 (trans) | [4][20] |

| Topological Polar Surface Area | 52.0 Ų | [21] |

| Hydrogen Bond Donors | 2 | [21] |

| Hydrogen Bond Acceptors | 2 | [21] |

Conclusion

The synthesis of this compound can be effectively achieved through several reliable pathways. The choice of route depends largely on the availability of starting materials, tolerance for specific reagents, and desired scale. The Curtius rearrangement starting from the dicarboxylic acid offers a mild and high-yielding route, avoiding harsh reagents. For a more direct approach from a dione, reductive amination provides an excellent alternative, with the two-step oximation-reduction sequence offering robust control and the one-pot method providing efficiency. A thorough understanding of the underlying mechanisms and stereochemical principles of the cyclobutane ring is paramount for the successful execution of these syntheses. The protocols and insights provided in this guide serve as a comprehensive resource for chemists aiming to leverage this valuable building block in their research and development endeavors.

References

-

Benchchem. This compound | CAS 1523571-90-5.

-

Enamine. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure.

-

Grokipedia. Lossen rearrangement.

-

ACS Publications. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure | The Journal of Organic Chemistry.

-

PubMed. Cyclobutane-derived diamines: synthesis and molecular structure.

-

Alfa Chemistry. Curtius Rearrangement.

-

Wikipedia. Curtius rearrangement.

-

Wikipedia. Lossen rearrangement.

-

Chemistry Steps. Curtius Rearrangement.

-

RSC Publishing. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry.

-

RSC Publishing. A base-mediated self-propagative Lossen rearrangement of hydroxamic acids for the efficient and facile synthesis of aromatic and aliphatic primary amines.

-

Organic Chemistry Portal. Curtius Rearrangement.

-

Alfa Chemistry. Lossen Rearrangement.

-

Chemistry LibreTexts. Schmidt Reaction.

-

Wikipedia. Schmidt reaction.

-

ResearchGate. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure | Request PDF.

-

Journal of Chemical Education. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.

-

Master Organic Chemistry. The Hofmann and Curtius Rearrangements.

-

RSC Publishing. Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation - Green Chemistry.

-

ResearchGate. Diastereodivergent Synthesis of Chiral vic-Disubstituted-Cyclobutane Scaffolds: 1,3-Amino Alcohol and 1,3-Diamine Derivatives – Preliminary Use in Organocatalysis | Request PDF.

-

ChemScene. 1523571-17-6 | trans-Cyclobutane-1,3-diamine dihydrochloride.

-

Wikipedia. Hofmann rearrangement.

-

Scribd. Hofmann Rearrangement Explained | PDF.

-

Wikipedia. Reductive amination.

-

ResearchGate. The Lossen rearrangement from free hydroxamic acids | Request PDF.

-

ResearchGate. (PDF) Synthesis of Cis-Diammine (1,1-cyclobutane dicarboxylate) Platinum(II).

-

Biosynth. trans-Cyclobutane-1,3-dicarboxylic acid | 7439-33-0.

-

Chemistry Steps. Hofmann Rearrangement.

-

PharmD GURU. HOFMANN REARRANGEMENT.

-

Chemistry Stack Exchange. Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer?

-

Organic Chemistry Data. Reductive Amination - Common Conditions.

-

Chemistry Stack Exchange. Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer?

-

BLD Pharm. 1956306-47-0|Cyclobutane-1,3-diamine hydrochloride.

-

MDPI. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine.

-

PubChem - NIH. Cyclobutane-1,3-diamine | C4H10N2 | CID 22022636.

-

PMC. Applications of C–H Functionalization Logic to Cyclobutane Synthesis.

-

PubMed. Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials.

-

YouTube. Reductive Amination | Synthesis of Amines.

-

Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.

-

ResearchGate. 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane.

-

Fluorochem. This compound.

-

Master Organic Chemistry. Reductive Amination, and How It Works.

-

Organic Syntheses. cyclobutylamine.

-

AChemBlock. cis-1,3-cyclobutanediamine 97% | CAS: 1363382-21-1.

-

BLD Pharm. 91301-66-5|Cyclobutane-1,3-diamine.

-

Aladdin Scientific. cyclobutane-1,3-diamine - 97% prefix CAS No. 91301-66-5.

Sources

- 1. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cyclobutane-derived diamines: synthesis and molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 8. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Curtius Rearrangement [organic-chemistry.org]

- 11. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 12. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 13. pharmdguru.com [pharmdguru.com]

- 14. scribd.com [scribd.com]

- 15. Reductive amination - Wikipedia [en.wikipedia.org]

- 16. organicreactions.org [organicreactions.org]

- 17. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine [mdpi.com]

- 18. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. chemscene.com [chemscene.com]

- 21. Cyclobutane-1,3-diamine | C4H10N2 | CID 22022636 - PubChem [pubchem.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Cis/Trans Isomerism of Cyclobutane-1,3-diamine

Abstract

The cyclobutane scaffold has emerged as a compelling structural motif in modern drug discovery, prized for its ability to confer conformational rigidity and provide unique three-dimensional vectors for substituent placement.[1][2] Among its derivatives, cyclobutane-1,3-diamine presents a classic case of cis/trans isomerism, where the spatial orientation of the two amino groups profoundly influences the molecule's physicochemical properties, biological activity, and synthetic utility. This guide provides a comprehensive technical overview of the stereochemical nuances of cyclobutane-1,3-diamine, intended for researchers, medicinal chemists, and drug development professionals. We will explore the foundational principles of cyclobutane conformation, detail synthetic and analytical methodologies for isomer differentiation and separation, and discuss the practical implications of this isomerism in the context of pharmaceutical sciences.

Foundational Principles: The Conformation of the Cyclobutane Ring

A common misconception is to view the cyclobutane ring as a planar square. In reality, a planar conformation would induce significant torsional strain from eclipsing C-H bonds.[3][4] To alleviate this strain, the cyclobutane ring adopts a non-planar, puckered conformation, often described as a "butterfly" shape.[3][4][5][6] This puckering results in two distinct types of substituent positions: pseudo-axial and pseudo-equatorial, which are analogous to the axial and equatorial positions in cyclohexane but with a much lower energy barrier for ring inversion (approximately 1.45 kcal/mol).[5][7]

Caption: Logical flow from ring strain to isomer stability.

Synthesis of Cis/Trans Cyclobutane-1,3-diamine

The synthesis of cyclobutane-1,3-diamine isomers often begins with the construction of a cyclobutane-1,3-dicarboxylic acid precursor, as the carboxylic acid groups can be readily converted to amines via reactions like the Curtius rearrangement.[1] A common and scalable approach involves the alkylation of malonate esters to form the four-membered ring.[1][9][10] The resulting mixture of cis and trans dicarboxylic acids or their esters can then be carried forward.

The stereochemical outcome of the synthesis is often a mixture of isomers, as the energy difference between the 1,3-cis and 1,3-trans orientations can be minimal, making stereoselective synthesis challenging.[11] For instance, hydrogenation of a cyclobutylidene precursor often yields a mixture of cis and trans products.[12]

Caption: Generalized synthetic workflow for cyclobutane-1,3-diamine.

Experimental Protocol: Synthesis via Curtius Rearrangement

This protocol outlines the conversion of a mixture of cis/trans-cyclobutane-1,3-dicarboxylic acids to the corresponding diamines.

-

Esterification: Dissolve the dicarboxylic acid mixture in excess methanol and add a catalytic amount of sulfuric acid. Reflux for 4-6 hours. Monitor by TLC. After completion, neutralize with NaHCO₃, extract with ethyl acetate, dry over MgSO₄, and concentrate to yield the dimethyl ester.

-

Causality: The esterification step protects the carboxylic acids and improves solubility for the subsequent steps.

-

-

Hydrazide Formation: Dissolve the dimethyl ester in ethanol and add hydrazine hydrate (2.5 equivalents). Reflux for 12-16 hours, during which the dihydrazide product precipitates. Cool the reaction mixture and filter to collect the solid product.

-

Azide Formation: Suspend the dihydrazide in a mixture of acetic acid and water at 0°C. Add a solution of sodium nitrite (2.2 equivalents) in water dropwise, maintaining the temperature below 5°C. Stir for 1 hour. The resulting diacyl azide is typically not isolated.

-

Causality: The low temperature is critical to prevent the premature decomposition of the unstable acyl azide intermediate.

-

-

Curtius Rearrangement: Extract the aqueous azide solution with cold toluene. Gently heat the toluene layer to 80-90°C. Nitrogen gas will evolve as the azide rearranges to the diisocyanate. Continue heating until gas evolution ceases.

-

Hydrolysis: Cool the toluene solution and add 6M HCl. Reflux the biphasic mixture vigorously for 8-12 hours to hydrolyze the diisocyanate to the diamine dihydrochloride salt.

-

Isolation: Cool the mixture. The diamine dihydrochloride salts will precipitate or be in the aqueous layer. Separate the layers, concentrate the aqueous layer, and collect the solid product, which is a mixture of cis and trans isomers.

Isomer Characterization and Differentiation

Distinguishing between the cis and trans isomers of cyclobutane-1,3-diamine is critical. This is achieved primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and confirmed definitively by X-ray crystallography.

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for routine isomer differentiation in solution. The symmetry of the isomers dictates the appearance of their spectra.

-

trans-Cyclobutane-1,3-diamine: Due to a C₂ axis of symmetry, the two methine protons (CH-NH₂) are chemically equivalent, as are the two methylene groups (CH₂). This results in a simpler spectrum. The four protons of the two methylene groups are also often chemically equivalent.

-

cis-Cyclobutane-1,3-diamine: This isomer possesses a plane of symmetry but lacks the C₂ rotational symmetry of the trans isomer. Consequently, the chemical environments of the protons on the same side as the amino groups are different from those on the opposite side, leading to more complex splitting patterns and a larger number of distinct signals.[13]

| Isomer | Expected ¹H NMR Signals | Expected ¹³C NMR Signals | Key Differentiator |

| trans | - One signal for the 2 methine protons (CH -N).- One signal for the 4 methylene protons (-CH₂ -). | - One signal for the 2 methine carbons (C H-N).- One signal for the 2 methylene carbons (-C H₂-). | Fewer signals due to higher symmetry. |

| cis | - One signal for the 2 methine protons (CH -N).- Two distinct signals for the 4 methylene protons. | - One signal for the 2 methine carbons (C H-N).- One signal for the 2 methylene carbons (-C H₂-). | More complex methylene proton signals.[13] The vicinal coupling constants (J-values) between protons can also differ significantly between isomers.[14][15] |

Table 1: Comparative NMR data for cis/trans-cyclobutane-1,3-diamine.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of stereochemistry.[16] By determining the three-dimensional arrangement of atoms in the crystal lattice, it can definitively assign the cis or trans configuration.[9][17] Furthermore, it provides precise data on bond lengths, bond angles, and the exact puckering angle of the cyclobutane ring for each isomer in the solid state.[9][18] This technique is considered the gold standard for structural elucidation but requires the formation of suitable single crystals.

Separation of Cis and Trans Isomers

Since synthesis often produces an isomeric mixture, an effective separation protocol is essential. Fractional crystallization is a common and scalable method. The principle relies on the differential solubility of the two isomers, which can be enhanced by converting them into diastereomeric salts using a chiral acid or by forming other derivatives like dihydrochlorides.[19]

Caption: Workflow for separating isomers via fractional crystallization.

Protocol: Separation via Dihydrochloride Salt Crystallization

-

Salt Formation: Dissolve the mixture of cis/trans-cyclobutane-1,3-diamine in methanol. Cool the solution in an ice bath and slowly bubble dry HCl gas through it, or add a stoichiometric amount (2.0 equivalents) of concentrated HCl.

-

Crystallization: Allow the solution to stand at a reduced temperature (e.g., 4°C) for 12-24 hours. The dihydrochloride salt of one isomer (typically the trans) will be less soluble and will crystallize out.

-

Self-Validation: The progress of the crystallization and the purity of the resulting solid can be monitored by taking small samples, neutralizing them, and analyzing by ¹H NMR.

-

-

Isolation (First Isomer): Collect the crystals by vacuum filtration and wash with a small amount of cold methanol. This solid is the enriched salt of the less soluble isomer.

-

Isolation (Second Isomer): Take the filtrate, which is now enriched in the more soluble isomer, and reduce the solvent volume under reduced pressure to induce crystallization of the second salt.

-

Purification: Both solids can be further purified by recrystallization from an appropriate solvent system (e.g., methanol/ether) until NMR analysis shows high isomeric purity.

-

Free Base Liberation: To recover the pure diamine, dissolve the purified salt in water and add a strong base (e.g., 50% NaOH) until the pH is >12. Extract the free diamine with a suitable organic solvent (e.g., dichloromethane), dry the organic layer, and remove the solvent.

Applications in Drug Development

The rigid nature of the cyclobutane ring makes its derivatives, including the 1,3-diamines, highly valuable as "3D scaffolds" in medicinal chemistry.[2][9] By locking the distance and relative orientation of the two amino groups, these isomers allow for the precise positioning of pharmacophoric elements to interact with biological targets.

The choice between the cis and trans isomer is critical, as the different spatial vectors they present can lead to dramatic differences in biological activity.

-

Cis Isomer: Presents the two functional groups on the same side of the ring, creating a "U-shape" geometry. This can be ideal for chelating a metal ion in an enzyme's active site or for interacting with two adjacent pockets on a receptor surface.

-

Trans Isomer: Presents the functional groups on opposite sides, creating a more linear or "Z-shape" geometry. This is suitable for spanning larger distances or bridging two separate domains of a protein.

A notable example is in the development of Janus kinase (JAK) inhibitors, where cis-1,3-cyclobutane diamine linkers have been shown to provide potent and selective compounds.[2] The puckered ring of the cis isomer optimally positions a sulfonamide group to form key hydrogen bonds within the JAK1 active site, an interaction that is less favorable with the corresponding trans isomer, resulting in lower activity.[2]

| Property | Cis-Isomer | Trans-Isomer |

| Relative Stability | More Stable (Diequatorial) | Less Stable (Axial-Equatorial) |

| Geometry | "U-Shape" | "Z-Shape" / Linear |

| Symmetry | Lower (Cₛ) | Higher (C₂) |

| NMR Spectrum | More Complex | Simpler |

| Application Logic | Interacting with adjacent binding sites. | Spanning distant binding sites. |

Table 2: Summary of key properties and application logic for cis/trans isomers.

Conclusion

The cis/trans isomerism of cyclobutane-1,3-diamine is a foundational concept with profound practical implications for synthetic and medicinal chemistry. Understanding the puckered conformation of the cyclobutane ring is paramount to appreciating the relative stabilities and three-dimensional structures of these isomers. Robust analytical techniques, particularly NMR spectroscopy, allow for their routine differentiation, while classical methods like fractional crystallization enable their separation on a preparative scale. For drug development professionals, the choice between a cis or trans-1,3-diamine scaffold is a critical design element that can dictate a compound's potency and selectivity, making a thorough understanding of their stereochemistry an invaluable asset in the rational design of new therapeutics.

References

-

Title: Conformational analysis | PDF - Slideshare Source: Slideshare URL: [Link]

-

Title: 4.4: Conformations of Cycloalkanes - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: Conformational Analysis of Cycloalkanes (Upto Six Membered Rings) - Dalal Institute Source: Dalal Institute URL: [Link]

-

Title: Cyclobutane-Derived Diamines: Synthesis and Molecular Structure | The Journal of Organic Chemistry - ACS Publications Source: ACS Publications URL: [Link]

-

Title: Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study | The Journal of Organic Chemistry Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - American Chemical Society Source: American Chemical Society URL: [Link]

-

Title: Conformers of Cycloalkanes | MCC Organic Chemistry - Lumen Learning Source: Lumen Learning URL: [Link]

-

Title: Identification of Stereochemistry in Substituted Cycloalkanes - Chemistry School Source: Chemistry School URL: [Link]

-

Title: Cyclobutane-Derived Diamines: Synthesis and Molecular Structure | Request PDF Source: ResearchGate URL: [Link]

-

Title: Structures and NMR Parameters of 1,2-Diphenylcyclobutanes - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central Source: PubMed Central URL: [Link]

-

Title: Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors - PubMed Source: PubMed URL: [Link]

-

Title: Stereochemistry of Cyclobutane and Heterocyclic Analogs | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Cyclobutane-derived diamines: synthesis and molecular structure - PubMed Source: PubMed URL: [Link]

-

Title: NMR Spectroscopy of Cyclobutanes | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

-

Title: 1H NMR of 1,3-dibromo-1,3-dimethylcyclobutane : r/chemistry - Reddit Source: Reddit URL: [Link]

-

Title: An NMR and conformational investigation of the trans-syn cyclobutane photodimers of dUpdT - PubMed Source: PubMed URL: [Link]

-

Title: Drug candidates bearing 1,3-disubstituted cyclobutane moieties. - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist | The Journal of Organic Chemistry - ACS Publications Source: ACS Publications URL: [Link]

-

Title: CIS TRANS ISOMERS AND NMR - ORGANIC SPECTROSCOPY INTERNATIONAL Source: ORGANIC SPECTROSCOPY INTERNATIONAL URL: [Link]

-

Title: Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC Source: PubMed Central URL: [Link]

-

Title: X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). Within the... - ResearchGate Source: ResearchGate URL: [Link]

-

Title: cis/trans-[Pt(C∧N)(C≡CR)(CNBut)] Isomers: Synthesis, Photophysical, DFT Studies, and Chemosensory Behavior - NIH Source: National Institutes of Health URL: [Link]

-

Title: 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity Source: Taylor & Francis Online URL: [Link]

- Title: US3880925A - Separation and purification of cis and trans isomers - Google Patents Source: Google Patents URL

- Title: US3227764A - Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby - Google Patents Source: Google Patents URL

-

Title: Cyclobutane-1,3-diamine | C4H10N2 | CID 22022636 - PubChem - NIH Source: PubChem URL: [Link]

-

Title: Scalable preparation and property investigation of a cis- cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

-

Title: Draw cis and trans- isomers of 1,3-cyclobutanedicarboxylic acid. Comment on the dipole moment of these - Brainly.in Source: Brainly.in URL: [Link]

-

Title: Applications of C–H Functionalization Logic to Cyclobutane Synthesis - American Chemical Society Source: ACS Publications URL: [Link]

-

Title: Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer? Source: Chemistry Stack Exchange URL: [Link]

-

Title: (PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals - ResearchGate Source: ResearchGate URL: [Link]

-

Title: cis-1,3-Cyclopentanedicarboxylic acid | C7H10O4 | CID 238129 - PubChem Source: PubChem URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. Conformational analysis | PDF [slideshare.net]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]

- 11. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

- 15. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

- 16. researchgate.net [researchgate.net]

- 17. Cyclobutane-derived diamines: synthesis and molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

A Spectroscopic Investigation of Cyclobutane-1,3-diamine Dihydrochloride: A Technical Guide for Researchers

Abstract

Cyclobutane-1,3-diamine dihydrochloride is a pivotal building block in contemporary drug discovery and materials science, valued for its constrained cyclic structure.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the rational design of subsequent synthetic transformations. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and field-proven insights into experimental design and data interpretation.

Introduction: The Significance of Spectroscopic Characterization

In the realm of chemical synthesis and analysis, the unequivocal structural elucidation of a molecule is the bedrock upon which all further research is built. Spectroscopic techniques provide a non-destructive window into the molecular world, allowing us to probe the connectivity of atoms, the nature of chemical bonds, and the overall molecular architecture. For a molecule such as this compound, which can exist as cis and trans isomers, a detailed spectroscopic analysis is not merely confirmatory but essential for understanding its three-dimensional structure and, consequently, its chemical reactivity and biological activity.

This guide will delve into the theoretical underpinnings and practical application of key spectroscopic methods for the characterization of this compound. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to map out the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Theoretical Framework: Proton NMR provides information about the chemical environment, number, and connectivity of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it; protons near electronegative groups are "deshielded" and appear at a higher chemical shift (downfield).[2][3] Spin-spin coupling, observed as the splitting of a signal into multiple peaks (a multiplet), reveals the number of neighboring protons.

Predicted ¹H NMR Spectrum of this compound:

The proton NMR spectrum of this compound will be influenced by the presence of the electron-withdrawing ammonium groups (-NH₃⁺) and the puckered conformation of the cyclobutane ring.[4] The dihydrochloride salt form significantly affects the chemical shifts of protons alpha to the nitrogen atoms.[5]

-

Protons on C1 and C3 (Methine Protons, -CH-NH₃⁺): These protons will be the most downfield due to the strong deshielding effect of the adjacent positively charged nitrogen atoms. Their chemical shift is expected to be in the range of δ 3.5 - 4.0 ppm . The signal will likely be a multiplet due to coupling with the methylene protons on C2 and C4.

-

Protons on C2 and C4 (Methylene Protons, -CH₂-): These protons are further from the electronegative ammonium groups and will appear more upfield. Their chemical environment will differ depending on whether they are cis or trans to the amine groups, leading to potentially complex splitting patterns. A broad range of δ 2.0 - 2.8 ppm is anticipated. The puckered nature of the cyclobutane ring can result in non-equivalent axial and equatorial protons, further complicating the spectrum.[4]

-

Ammonium Protons (-NH₃⁺): These protons are exchangeable and their signal is often broad. Depending on the solvent and concentration, they may appear as a broad singlet in the range of δ 7.0 - 8.5 ppm . In deuterated water (D₂O), this signal will exchange with deuterium and disappear.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Methine (-CH-NH₃⁺) | 3.5 - 4.0 | Multiplet |

| Methylene (-CH₂-) | 2.0 - 2.8 | Multiplet |

| Ammonium (-NH₃⁺) | 7.0 - 8.5 | Broad Singlet |

Experimental Protocol for ¹H NMR Spectroscopy:

A robust protocol is crucial for obtaining a high-resolution spectrum.

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is a good choice as it will exchange with the labile N-H protons, simplifying the spectrum. Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a water-soluble equivalent like DSS, to calibrate the chemical shift scale to 0 ppm.[6]

-

Instrument Parameters: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

Data Acquisition: Acquire the spectrum at a constant temperature (e.g., 298 K). The number of scans will depend on the sample concentration, but typically 16 to 64 scans are sufficient.

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction to obtain the final spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Theoretical Framework: ¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment. Similar to ¹H NMR, the chemical shifts of carbon atoms are influenced by electronegativity and hybridization.[7] Carbonyl carbons and carbons attached to electronegative atoms typically appear downfield.

Predicted ¹³C NMR Spectrum of this compound:

The ¹³C NMR spectrum will be simpler than the ¹H NMR spectrum, as ¹³C-¹³C coupling is rare due to the low natural abundance of ¹³C.

-

Carbons C1 and C3 (-CH-NH₃⁺): These carbons are directly attached to the electron-withdrawing ammonium groups and will be significantly deshielded, appearing in the range of δ 45 - 55 ppm .

-

Carbons C2 and C4 (-CH₂-): These methylene carbons will be more shielded and appear upfield, likely in the range of δ 25 - 35 ppm . The exact chemical shift will depend on the stereochemistry (cis vs. trans).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Methine (-CH-NH₃⁺) | 45 - 55 |

| Methylene (-CH₂-) | 25 - 35 |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Parameters: ¹³C NMR experiments require more scans than ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus. A proton-decoupled experiment is typically performed to simplify the spectrum by removing ¹H-¹³C coupling, resulting in single sharp peaks for each carbon.

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans (typically several hundred to thousands) to achieve a good signal-to-noise ratio.

-

Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction.

Workflow for NMR-Based Structure Elucidation:

Caption: A simplified workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

Theoretical Framework: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, making FTIR an excellent tool for identifying the presence of specific bonds.

Predicted FTIR Spectrum of this compound:

The FTIR spectrum of this compound will be dominated by absorptions characteristic of the ammonium (-NH₃⁺) and alkyl (C-H) groups.

-

N-H Stretching: The N-H stretching vibrations of the ammonium group will appear as a broad and strong band in the region of 3200-2800 cm⁻¹ .[8] This broadness is due to hydrogen bonding.

-

N-H Bending: The bending vibrations of the ammonium group will give rise to one or more bands in the region of 1600-1500 cm⁻¹ .[9]

-

C-H Stretching: The stretching vibrations of the C-H bonds in the cyclobutane ring will appear just below 3000 cm⁻¹, typically in the range of 2980-2850 cm⁻¹ .

-

C-H Bending: The bending (scissoring and rocking) vibrations of the methylene groups will be observed in the region of 1470-1430 cm⁻¹ .

Table 3: Predicted FTIR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| -NH₃⁺ | Stretching | 3200 - 2800 | Strong, Broad |

| -NH₃⁺ | Bending | 1600 - 1500 | Medium |

| C-H (sp³) | Stretching | 2980 - 2850 | Medium |

| -CH₂- | Bending | 1470 - 1430 | Medium |

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method):

The KBr pellet method is a common technique for analyzing solid samples.[1][10]

-

Sample Preparation:

-

Thoroughly dry high-purity potassium bromide (KBr) to remove any water, which has strong IR absorptions.

-

Grind 1-2 mg of this compound with approximately 100-200 mg of the dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Workflow for FTIR Sample Preparation and Analysis:

Caption: A streamlined workflow for FTIR analysis using the KBr pellet method.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Framework: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a "hard" ionization technique that often causes fragmentation of the molecule.[11] The resulting fragmentation pattern can provide valuable structural information. For amine-containing compounds, a key fragmentation pathway is alpha-cleavage.[12][13]

Predicted Mass Spectrum of this compound:

The dihydrochloride salt is not ideal for direct EI-MS analysis. Typically, the free base (Cyclobutane-1,3-diamine, C₄H₁₀N₂) would be analyzed. The molecular weight of the free base is 86.14 g/mol .

-

Molecular Ion Peak (M⁺): An odd molecular weight for the free base is expected due to the presence of two nitrogen atoms (an even number), so the molecular ion peak should appear at m/z = 86 . However, this peak may be weak or absent in the EI spectrum of aliphatic amines.

-

Alpha-Cleavage: The most significant fragmentation will likely be the cleavage of the C-C bond adjacent to the C-N bond (alpha-cleavage). This would result in the formation of a stable iminium ion.

-

Cleavage of a C-C bond in the ring could lead to a fragment with m/z = 57 ([C₃H₇N]⁺) or m/z = 43 ([C₂H₅N]⁺).

-

A common fragment for primary amines is the [CH₂=NH₂]⁺ ion at m/z = 30 .

-

Table 4: Predicted Key Fragments in the Mass Spectrum of Cyclobutane-1,3-diamine (Free Base)

| m/z | Proposed Fragment |

| 86 | [C₄H₁₀N₂]⁺ (Molecular Ion) |

| 57 | [C₃H₇N]⁺ |

| 43 | [C₂H₅N]⁺ |

| 30 | [CH₂=NH₂]⁺ |

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS):

-

Sample Preparation: The dihydrochloride salt should be converted to the free base by treatment with a suitable base followed by extraction. A small amount of the purified free base is then introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[11]

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound requires a synergistic approach, where the data from ¹H NMR, ¹³C NMR, FTIR, and MS are collectively interpreted to build a complete and unambiguous picture of the molecule's structure. Each technique provides a unique piece of the puzzle: NMR elucidates the carbon-hydrogen framework, FTIR identifies the key functional groups, and MS reveals the molecular weight and fragmentation patterns. By understanding the theoretical principles behind each technique and adhering to rigorous experimental protocols, researchers can confidently characterize this important chemical building block, paving the way for its successful application in drug discovery and materials science.

References

-

Department of Chemistry and Biochemistry, Northern Illinois University. FT-IR sample preparation. Available from: [Link]

-

Rocky Mountain Labs. What sample is needed for FTIR? (2023). Available from: [Link]

-

Castejón, H., et al. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magn Reson Chem. 2011;49(10):637-44. Available from: [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Available from: [Link]

-

Heacock, R. A., & Marion, L. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. 1956;34(12):1782-1795. Available from: [Link]

-

Smith, B. C. Organic Nitrogen Compounds V: Amine Salts. Spectroscopy. 2019;34(9):22-26. Available from: [Link]

-

Heacock, R. A., & Marion, L. The infrared spectra of secondary amines and their salts. ResearchGate. 1956. Available from: [Link]

-

Domingo, L. R., et al. NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega. 2019;4(10):14266-14278. Available from: [Link]

-

Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. Available from: [Link]

-

Kan, L. S., et al. Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. Biochemistry. 1986;25(22):6740-6. Available from: [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C. Available from: [Link]

-

ResearchGate. Can the salt form of my organic compound be determined using NMR? (2018). Available from: [Link]

-

da Silva, V. C., et al. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. J Mass Spectrom. 2018;53(6):538-546. Available from: [Link]

-

Smith, R. M. Chapter 11 - Amines. In: Understanding Mass Spectra. 2nd ed. Wiley; 2004. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available from: [Link]

-

JoVE. Video: Mass Spectrometry: Amine Fragmentation. (2024). Available from: [Link]

-

You, Y., et al. Chemical ionisation mass spectrometry for the measurement of atmospheric amines. Atmos. Meas. Tech. 2014;7:2749-2761. Available from: [Link]

-

University of Calgary. IR: amines. Available from: [Link]

-

Sinsheimer, J. E., & Keuhnelian, A. M. Near-infrared spectroscopy of amine salts. J Pharm Sci. 1966;55(11):1240-4. Available from: [Link]

-

Chemistry LibreTexts. 6.5: Amine Fragmentation. (2022). Available from: [Link]

-

ResearchGate. 1 H and 13 C NMR chemical shifts (δ, ppm) and electronic charge... (2016). Available from: [Link]

-

Kwan, E. E. Lecture 13: Experimental Methods. (2011). Available from: [Link]

-

Springer Nature Experiments. NMR Protocols and Methods. Available from: [Link]

-

SpectraBase. Methanediamine, dihydrochloride - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

OUCI. How to Compute Electron Ionization Mass Spectra from First Principles. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]

-

Research and Reviews. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024). Available from: [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Available from: [Link]

-

University of Puget Sound. 13C-NMR. Available from: [Link]

-

Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. (2024). Available from: [Link]

-

JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024). Available from: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2017). Available from: [Link]

-

ChemHelp ASAP. chemical shift and ppm values in 1H NMR spectroscopy. (2019). Available from: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

Sources

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. eng.uc.edu [eng.uc.edu]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 13. chem.libretexts.org [chem.libretexts.org]

The Enduring Legacy of a Strained Scaffold: A Technical Guide to the Discovery and History of Cyclobutane Diamines

Abstract

The cyclobutane motif, a four-membered carbocycle, has long intrigued and challenged organic chemists due to its inherent ring strain. This guide provides a comprehensive exploration of a particularly impactful class of these molecules: cyclobutane diamines. We will traverse the historical landscape of their discovery, from the initial synthesis of the parent cyclobutane ring to the development of sophisticated stereoselective methodologies for diamine synthesis. This guide will delve into the pivotal role of cyclobutane diamines as key building blocks in medicinal chemistry, most notably in the creation of platinum-based anticancer agents like carboplatin. Furthermore, we will explore their emerging applications in asymmetric catalysis and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of the synthesis, properties, and applications of these versatile scaffolds.

A Historical Perspective: From a Chemical Curiosity to a Cornerstone of Medicinal Chemistry

The story of cyclobutane diamines is intrinsically linked to the broader history of cyclobutane chemistry. The first successful synthesis of the parent cyclobutane was a landmark achievement in organic chemistry.

The Dawn of Strained Rings: Willstätter's Seminal Synthesis

In 1907, Richard Willstätter and James Bruce reported the first synthesis of cyclobutane.[1] Their approach involved the hydrogenation of cyclobutene, which itself was obtained through a multi-step synthesis starting from a cyclobutanedicarboxylic acid. This pioneering work opened the door to the exploration of strained four-membered ring systems, a field that would prove to be rich with unique chemical reactivity and conformational properties.

The Emergence of Platinum Anticancer Agents: A Serendipitous Discovery

The trajectory of cyclobutane diamines took a dramatic turn with the serendipitous discovery of the anticancer properties of cisplatin in the 1960s by Barnett Rosenberg.[2][3] This discovery ignited a fervent search for platinum-based analogues with improved therapeutic profiles, specifically reduced toxicity. This quest ultimately led to the development of second and third-generation platinum drugs where the diamine ligand played a crucial role in modulating the drug's activity and side-effect profile.

Carboplatin and Oxaliplatin: The Rise of Cyclobutane and Cyclohexane Diamine Ligands

The development of carboplatin in the 1980s marked a significant milestone.[2] Researchers at the Institute of Cancer Research and Bristol-Myers Squibb sought to mitigate the severe nephrotoxicity associated with cisplatin.[2] They replaced the two chloride ligands with a bidentate dicarboxylate ligand, 1,1-cyclobutanedicarboxylate, leading to a compound with a more favorable toxicity profile.[4]

Subsequently, the development of oxaliplatin introduced the trans-1,2-diaminocyclohexane (DACH) ligand.[5][6] This bulkier diamine ligand was found to be crucial for the drug's activity against cisplatin-resistant cancer cell lines.[5][6] The success of these drugs firmly established the importance of cyclic diamine ligands in the design of platinum-based anticancer agents and spurred further research into the synthesis and application of various cyclobutane diamine isomers.

Synthetic Methodologies: Constructing the Strained Scaffold

The synthesis of cyclobutane diamines can be approached through various strategies, often involving the initial construction of the cyclobutane ring followed by the introduction of the amino functionalities.

Building the Cyclobutane Core

Several methods are employed for the synthesis of the cyclobutane ring, each with its own advantages and limitations.

-

[2+2] Photocycloaddition: This powerful method involves the light-induced reaction of two alkenes to form a cyclobutane ring. It is a cornerstone of cyclobutane synthesis and has been extensively used in the preparation of a wide variety of substituted cyclobutanes.

-

Malonate Alkylation: The reaction of diethyl malonate with 1,3-dihalopropanes is a classical and effective method for constructing the cyclobutane ring, particularly for the synthesis of 1,1-cyclobutanedicarboxylic acid, a key precursor to the carboplatin ligand.[7][8]

-

Ring Contraction and Expansion Reactions: While less common for the primary synthesis of simple cyclobutane diamines, ring contraction of five-membered rings or ring expansion of cyclopropanes can also be employed to generate the cyclobutane scaffold.

Synthesis of Key Cyclobutane Diamine Isomers

The stereochemistry of the diamine substituents on the cyclobutane ring is critical for their biological activity and application in catalysis. Therefore, stereoselective synthetic methods are of paramount importance.

trans-1,2-Diaminocyclobutane is a chiral molecule that exists as a pair of enantiomers. Its synthesis often involves the resolution of a racemic mixture or an asymmetric synthesis.

Experimental Protocol: Synthesis and Resolution of (±)-trans-1,2-Diaminocyclobutane

This protocol is adapted from established literature procedures.

Step 1: Synthesis of trans-1,2-Cyclobutanedicarboxylic Acid

-

A solution of maleic anhydride in a suitable solvent is subjected to photochemical [2+2] cycloaddition with ethylene.

-

The resulting cis-1,2-cyclobutanedicarboxylic anhydride is hydrolyzed to the corresponding diacid.

-

The cis-diacid is then isomerized to the more stable trans-diacid using a strong base.

Step 2: Conversion to trans-1,2-Diaminocyclobutane

-

trans-1,2-Cyclobutanedicarboxylic acid is converted to the corresponding diacyl chloride using thionyl chloride.

-

The diacyl chloride is then treated with sodium azide to form the diacyl azide.

-

A Curtius rearrangement of the diacyl azide, followed by hydrolysis, yields the racemic trans-1,2-diaminocyclobutane.

Step 3: Resolution of (±)-trans-1,2-Diaminocyclobutane

-

The racemic diamine is treated with a chiral resolving agent, such as (+)-tartaric acid, in a suitable solvent.

-

The diastereomeric salts are separated by fractional crystallization.

-

The separated salts are then treated with a base to liberate the enantiomerically pure diamines.

The cis-isomer is a meso compound and is typically synthesized through methods that favor the formation of the cis stereochemistry.

Experimental Protocol: Synthesis of cis-1,2-Diaminocyclobutane

Step 1: Synthesis of cis-1,2-Cyclobutanedicarboxylic Acid

-

As described in the synthesis of the trans-isomer, photochemical [2+2] cycloaddition of maleic anhydride with ethylene followed by hydrolysis yields cis-1,2-cyclobutanedicarboxylic acid.

Step 2: Conversion to cis-1,2-Diaminocyclobutane

-

Similar to the trans-isomer, the cis-diacid is converted to the diamine via the diacyl azide and Curtius rearrangement. The stereochemistry is retained throughout this sequence.

Both cis and trans isomers of 1,3-diaminocyclobutane are valuable building blocks. Their synthesis often starts from 1,3-cyclobutanedione or related precursors.

Experimental Protocol: Synthesis of cis- and trans-1,3-Diaminocyclobutane

Step 1: Synthesis of 1,3-Cyclobutanedione

-

1,3-Cyclobutanedione can be prepared from the hydrolysis of 1,3-diethoxycyclobutane, which is obtained from the [2+2] cycloaddition of ethyl vinyl ether.

Step 2: Reductive Amination

-

Reductive amination of 1,3-cyclobutanedione with ammonia and a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation will yield a mixture of cis- and trans-1,3-diaminocyclobutane.

-

The isomer ratio can often be influenced by the choice of reducing agent and reaction conditions. Separation of the isomers is typically achieved by chromatography or crystallization.

Applications of Cyclobutane Diamines

The unique conformational constraints and stereochemical arrangements of cyclobutane diamines have made them valuable in several scientific disciplines.

Medicinal Chemistry: The Platinum Connection

The most significant application of cyclobutane diamines to date has been in the development of platinum-based anticancer drugs.

| Drug | Diamine Ligand | Key Therapeutic Advantage |

| Carboplatin | None (uses 1,1-cyclobutanedicarboxylate) | Reduced nephrotoxicity compared to cisplatin[4] |

| Oxaliplatin | trans-1,2-Diaminocyclohexane | Activity against cisplatin-resistant tumors[5][6] |

| Investigational Drugs | Various cyclobutane diamine isomers | Exploration of structure-activity relationships |

The success of these drugs has inspired the synthesis and evaluation of numerous other platinum complexes incorporating different cyclobutane diamine isomers to probe structure-activity relationships and develop new anticancer agents with improved efficacy and reduced side effects.

Asymmetric Catalysis

Chiral cyclobutane diamines have emerged as promising ligands in asymmetric catalysis. Their rigid backbone and well-defined stereochemistry can create a highly effective chiral environment around a metal center, leading to high enantioselectivities in a variety of transformations.

| Reaction Type | Cyclobutane Diamine Ligand | Metal | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | Chiral 1,2-Diaminocyclobutane derivatives | Rhodium, Ruthenium | Up to >99% |

| Asymmetric C-C Bond Formation | Chiral 1,2- and 1,3-Diamine derivatives | Palladium, Copper | Often >90% |

Materials Science: Building with Blocks

The rigid and well-defined structure of cyclobutane diamines makes them attractive monomers for the synthesis of novel polymers. These polymers can exhibit unique thermal and mechanical properties.

-

Polyamides and Polyimides: The reaction of cyclobutane diamines with diacyl chlorides or dianhydrides can produce polyamides and polyimides with high thermal stability and mechanical strength.

-

Coordination Polymers: The ability of cyclobutane diamines to act as ligands for metal ions has been exploited in the construction of coordination polymers and metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of cyclobutane diamines is essential for their application in various fields.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| trans-1,2-Diaminocyclobutane | C₄H₁₀N₂ | 86.14 | - | - |

| cis-1,2-Diaminocyclobutane | C₄H₁₀N₂ | 86.14 | - | - |

| 1,3-Diaminocyclobutane | C₄H₁₀N₂ | 86.14 | - | 156 |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectra of cyclobutane diamines are characterized by complex multiplets in the aliphatic region due to the puckered nature of the cyclobutane ring and the various coupling constants between the protons. The chemical shifts of the protons attached to the carbons bearing the amino groups are typically found at a lower field.

-

¹³C NMR: The carbon NMR spectra show signals in the aliphatic region, with the carbons attached to the nitrogen atoms appearing at a lower field.

-

IR Spectroscopy: The infrared spectra of cyclobutane diamines exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹ and N-H bending vibrations around 1600 cm⁻¹.

-

Mass Spectrometry: The mass spectra typically show the molecular ion peak and fragmentation patterns corresponding to the loss of amino groups and cleavage of the cyclobutane ring.

Future Outlook

The field of cyclobutane diamine chemistry continues to evolve. The development of more efficient and stereoselective synthetic methods will undoubtedly lead to the discovery of new applications. In medicinal chemistry, the design of novel platinum and non-platinum-based drugs incorporating these scaffolds remains an active area of research. In asymmetric catalysis, the exploration of new ligand designs based on cyclobutane diamines holds the potential for the discovery of highly efficient and selective catalysts for a wide range of chemical transformations. Furthermore, the unique properties of cyclobutane-containing polymers are likely to be exploited in the development of advanced materials with tailored properties. The strained yet versatile nature of the cyclobutane diamine scaffold ensures its continued importance in the landscape of modern chemistry.

References

-

Radchenko, D. S., et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry, 75(17), 5941–5952. [Link][7][8]

- Willstätter, R., & Bruce, J. (1907). Zur Kenntniss der Cyclobutanreihe. Berichte der deutschen chemischen Gesellschaft, 40(4), 3979–3999.

-

PubChem. (n.d.). Cyclobutane-1,2-diamine. Retrieved from [Link]

-

PubChem. (n.d.). Cyclobutane-1,3-diamine. Retrieved from [Link][9]

-

Afsar, A., et al. (2013). Synthesis of Cis-Diammine (1,1-cyclobutane dicarboxylate) Platinum(II). SID.ir. [Link][10]

- Kelland, L. (2007). The resurgence of platinum-based cancer chemotherapy.

-

Uchida, T., et al. (2015). The 1,2-Diaminocyclohexane Carrier Ligand in Oxaliplatin Induces p53-Dependent Transcriptional Repression of Factors Involved in Thymidylate Biosynthesis. Molecular Cancer Therapeutics, 14(10), 2332–2342. [Link][5][6][11]

-

Culy, C. R., & Clemett, D. (2000). Oxaliplatin. Drugs, 59(3), 651–668.[5][6][12]

-

Harrap, K. R. (1990). The clinical development of carboplatin–a personal perspective. Clinical Oncology, 2(6), 323–329.[4]

Sources

- 1. [Development of carboplatin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carboplatin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The 1,2-Diaminocyclohexane Carrier Ligand in Oxaliplatin Induces p53-Dependent Transcriptional Repression of Factors Involved in Thymidylate Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cyclobutane-1,3-diamine | C4H10N2 | CID 22022636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sid.ir [sid.ir]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Oxaliplatin | springermedicine.com [springermedicine.com]

An In-Depth Technical Guide to the Thermodynamic Stability of Cyclobutane-1,3-diamine

Abstract

The cyclobutane scaffold is a compelling structural motif in modern drug discovery, prized for its ability to impart conformational rigidity and provide unique three-dimensional diversity. Among its derivatives, cyclobutane-1,3-diamine serves as a critical building block, offering two functional groups in distinct spatial arrangements. The thermodynamic stability of its cis and trans isomers is a pivotal parameter that dictates synthetic accessibility, conformational preference, and ultimately, its utility in medicinal chemistry. This guide provides a comprehensive exploration of the factors governing the thermodynamic stability of cis- and trans-cyclobutane-1,3-diamine, offering both theoretical principles and actionable experimental and computational protocols for its assessment.

The Energetic Landscape of the Cyclobutane Ring

The cyclobutane ring is characterized by significant inherent ring strain, estimated to be approximately 26.3 kcal/mol.[1][2][3] This instability relative to an acyclic alkane arises from two primary sources:

-

Angle Strain: The ideal sp³ bond angle is 109.5°. A planar cyclobutane would impose rigid 90° internal angles, creating substantial angle strain.[1]

-

Torsional Strain: In a planar conformation, the hydrogen atoms on adjacent carbon atoms would be fully eclipsed, leading to significant torsional strain.

To mitigate these unfavorable interactions, cyclobutane adopts a non-planar, puckered or "butterfly" conformation.[1][4][5] This puckering slightly decreases the C-C-C bond angles to around 88°, marginally increasing angle strain, but significantly relieves torsional strain by staggering the C-H bonds.[4] The ring undergoes rapid inversion between two equivalent puckered conformations at room temperature.[5][6]

Caption: Sources of strain in cyclobutane and the puckered conformation.

Conformational Analysis of cis- and trans-Cyclobutane-1,3-diamine

The substitution pattern in 1,3-disubstituted cyclobutanes has a profound impact on the thermodynamic stability of the resulting isomers. In the puckered cyclobutane ring, substituents can occupy one of two positions: pseudo-axial (pointing more towards the axis of the ring) or pseudo-equatorial (pointing more towards the periphery).

For most 1,3-disubstituted cyclobutanes, the cis isomer is thermodynamically more stable than the trans isomer .[6][7] This counterintuitive finding, when compared to cyclohexane derivatives, is a direct consequence of the puckered geometry of the cyclobutane ring.

-

cis-Cyclobutane-1,3-diamine: In the cis isomer, both amino groups can simultaneously occupy pseudo-equatorial positions in the puckered conformation. This arrangement minimizes steric hindrance and avoids unfavorable 1,3-diaxial-like interactions.[6][7]

-

trans-Cyclobutane-1,3-diamine: In contrast, the trans isomer is constrained to have one amino group in a pseudo-equatorial position and the other in a pseudo-axial position. The pseudo-axial substituent experiences greater steric repulsion with the syn-axial hydrogen atom at the C3 position, rendering this isomer less stable.[7]

Caption: Relative stability of cis and trans 1,3-disubstituted cyclobutanes.

Quantitative Assessment of Thermodynamic Stability

The relative thermodynamic stability of cis- and trans-cyclobutane-1,3-diamine can be quantified through both experimental measurements and computational modeling. The key thermodynamic parameters of interest are the standard enthalpy of formation (ΔfH°) and the Gibbs free energy of formation (ΔfG°).

| Parameter | Definition | Significance |

| Enthalpy of Formation (ΔfH°) | The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.[8] | A more negative value indicates greater enthalpic stability. |

| Gibbs Free Energy of Formation (ΔfG°) | The change in Gibbs free energy that accompanies the formation of one mole of a substance from its constituent elements in their standard states.[4] | A more negative value indicates greater overall thermodynamic stability at a given temperature and pressure, accounting for both enthalpy and entropy. |

As a point of reference, the experimentally determined standard enthalpy of formation for the solid phase of cis-cyclobutane-1,3-dicarboxylic acid, a structurally similar compound, is -838.1 ± 4.0 kJ/mol.[6]

Experimental Protocols for Stability Determination

A rigorous experimental determination of the thermodynamic stability of cyclobutane-1,3-diamine isomers involves a combination of calorimetry and structural analysis.

Protocol for Bomb Calorimetry

This method is used to determine the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be calculated.

Objective: To measure the heat of combustion of cis- and trans-cyclobutane-1,3-diamine to determine their respective enthalpies of formation.

Methodology:

-

Calorimeter Calibration:

-

Accurately weigh a pellet of a standard substance with a known heat of combustion, such as benzoic acid (approximately 1 g).

-

Place the pellet in the sample cup inside the bomb calorimeter.

-

Attach a measured length of fuse wire to the electrodes, ensuring it touches the pellet.

-

Add 1 mL of deionized water to the bomb to saturate the internal atmosphere.

-

Seal the bomb and pressurize it with pure oxygen to approximately 25-30 atm.